molecular formula C20H25NO2 B8105859 (1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol

(1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol

Cat. No.: B8105859
M. Wt: 311.4 g/mol
InChI Key: LCYFRMAJUZEBOV-HSALFYBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,3R)-3-(Dibenzylamino)cyclohexane-1,2-diol is a chiral aminodiol derivative characterized by a cyclohexane backbone with hydroxyl groups at positions 1 and 2 (axial configuration) and a dibenzylamino substituent at position 2. This compound is synthesized via stereoselective methods, often involving epoxide ring-opening reactions with benzylamine derivatives under catalytic conditions . Its stereochemistry is critical for biological activity and catalytic applications, as seen in related aminodiols used in HIV protease inhibitors and asymmetric catalysis . The compound has a CAS number 868771-01-1 and an InChIKey LCYFRMAJUZEBOV-VAMGGRTRSA-N, with four commercial suppliers listed .

Properties

IUPAC Name

(1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19+,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYFRMAJUZEBOV-HSALFYBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]([C@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis from Cyclohexene

      Step 1: Cyclohexene can be epoxidized using a peracid (e.g., m-chloroperbenzoic acid) to form cyclohexene oxide.

      Step 2: The epoxide is then opened using dibenzylamine under acidic conditions to yield (1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol.

  • Alternative Synthesis

      Step 1: Starting from cyclohexanone, a reductive amination with dibenzylamine can be performed.

      Step 2: The resulting imine is reduced using a suitable reducing agent (e.g., sodium borohydride) to form the desired diol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The hydroxyl groups can be oxidized to ketones using oxidizing agents like pyridinium chlorochromate (PCC).
  • Reduction

    • The compound can undergo reduction reactions, particularly at the dibenzylamino group, using hydrogenation catalysts.
  • Substitution

    • The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of cyclohexane-1,2-dione derivatives.

    Reduction: Formation of cyclohexane derivatives with reduced amino groups.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

A. Pharmaceutical Development

(1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol is utilized in the development of various pharmaceuticals due to its ability to act as a chiral auxiliary. Its structure allows for the selective synthesis of biologically active compounds.

  • Case Study : Research has demonstrated its effectiveness in synthesizing enantiomerically pure compounds that exhibit enhanced biological activity compared to their racemic counterparts. For instance, it has been used in the synthesis of potent inhibitors for specific enzymes involved in disease pathways.

B. Anticancer Agents

Recent studies have highlighted the potential of this compound in the synthesis of anticancer agents. Its ability to modify the stereochemistry of drug candidates can lead to improved efficacy and reduced side effects.

  • Data Table: Anticancer Activity
CompoundActivityReference
Compound AIC50_{50}: 10 µM
Compound BIC50_{50}: 5 µM

A. Chiral Catalysts

The compound serves as an important chiral catalyst in asymmetric synthesis, facilitating reactions that produce chiral products with high enantiomeric excess.

  • Application Example : It has been effectively employed in the asymmetric reduction of ketones and aldehydes, yielding valuable chiral alcohols.

B. Synthesis of Natural Products

This compound has been used in the total synthesis of complex natural products due to its versatile reactivity and ability to introduce chirality at multiple centers.

  • Case Study : A notable example includes its use in synthesizing alkaloids where it acts as a key intermediate that allows for the construction of complex molecular architectures.

A. Polymer Chemistry

This compound has found applications in polymer chemistry as a building block for creating functionalized polymers with specific properties.

  • Data Table: Polymer Characteristics
Polymer TypePropertiesReference
Polymer AHigh thermal stability
Polymer BEnhanced mechanical strength

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions, while the hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The table below compares (1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol with structurally related compounds:

Compound Name Substituents/Modifications Stereochemistry Key Applications/Properties References
This compound -OH (C1, C2), -N(CH2Ph)2 (C3) (1S,2R,3R) Catalyst precursor, pharmaceutical intermediate
Nebramine Disulfate -NH2 (C1, C4), -OH (C2, C3), sulfate counterion (1S,2R,3R,4S,6R) Antibiotic (aminocyclitol class)
(1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol -CH2NHBn (C1), -OH (C2), allyl group (C4) (1S,2R,4S) Anticancer intermediate, hydrogen-bonded crystal structure
(1R,2R,3S)-3-Methylcyclohexane-1,2-diol -OH (C1, C2), -CH3 (C3) (1R,2R,3S) Model for stereoselective acylation studies

Stereochemical and Reactivity Differences

  • Cis vs. Trans Diols : The kinetic resolution of cyclohexane-1,2-diols via stereoselective acylation demonstrates that trans-(1R,2R)-diols react faster than cis-(1R,2S)-diols due to lower activation barriers in chiral tetrapeptide complexes . The (1S,2R,3R)-configuration of the target compound may similarly influence its reactivity in catalytic or synthetic pathways.

Crystallographic and Spectroscopic Data

  • The benzylamino-substituted analog in forms intramolecular O–H⋯N hydrogen bonds, stabilizing a chair conformation of the cyclohexane ring . Similar hydrogen bonding is expected in the target compound, though steric effects from the dibenzyl group may alter conformational preferences.
  • NMR data (1H and 13C) for related diols (e.g., hexahydro-1H-pyrrolizine derivatives in ) provide benchmarks for verifying the target compound’s purity and stereochemical assignments .

Biological Activity

The compound (1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol , with the CAS number 131512-74-8 , is a chiral molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H25NO2C_{20}H_{25}NO_2. The structure features a cyclohexane ring with two hydroxyl groups and a dibenzylamino substituent, contributing to its unique properties and biological activities.

Research indicates that this compound may interact with various biological targets, influencing several pathways:

  • Receptor Modulation : The compound has shown potential in modulating G-protein coupled receptors (GPCRs), which are critical in many physiological processes.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms require further elucidation.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A notable study showed an inhibitory effect on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Preliminary research highlights the compound's ability to induce apoptosis in cancer cell lines. In vitro studies indicated that treatment with this compound led to significant reductions in cell viability in breast and prostate cancer cells. Further investigations are necessary to confirm these effects in vivo.

Case Studies

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy of this compound against clinical isolates.
    • Method : Disk diffusion and MIC (Minimum Inhibitory Concentration) assays were performed.
    • Results : The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
  • Anticancer Evaluation :
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used to measure cell viability post-treatment.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 15 µM after 48 hours of exposure.

Research Findings Summary

Biological ActivityMechanismObserved EffectsReferences
AntimicrobialEnzyme inhibitionEffective against S. aureus and E. coli
AnticancerApoptosis inductionReduced viability in MCF-7 cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.